molecular formula C19H24O3 B5058798 1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene

1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene

Cat. No.: B5058798
M. Wt: 300.4 g/mol
InChI Key: PDMFKMGBAHPSFE-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a complex aromatic ether, characterized by the presence of ethoxy and ethylphenoxy groups attached to a benzene ring

Properties

IUPAC Name

1-ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-16-9-5-6-12-19(16)22-14-8-13-21-18-11-7-10-17(15-18)20-4-2/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMFKMGBAHPSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene typically involves the reaction of 1-ethoxybenzene with 3-(2-ethylphenoxy)propyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy and ethylphenoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Phenolic and carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene
  • 1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene

Comparison: 1-Ethoxy-3-[3-(2-ethylphenoxy)propoxy]benzene is unique due to the specific positioning of its ethoxy and ethylphenoxy groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from similar compounds. For example, the position of substituents can affect the compound’s solubility, melting point, and interaction with other molecules.

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